molecular formula C9H7F2NO B1318779 2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile CAS No. 886761-74-6

2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile

Cat. No.: B1318779
CAS No.: 886761-74-6
M. Wt: 183.15 g/mol
InChI Key: HNVKOFRTAALTGO-UHFFFAOYSA-N
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Description

2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile is a fluorinated aromatic acetonitrile derivative characterized by a phenyl ring substituted with two fluorine atoms at the 4- and 5-positions and a methoxy group at the 2-position. The acetonitrile moiety (-CH₂CN) enhances its utility as a precursor in pharmaceutical and agrochemical synthesis, where fluorinated compounds are prized for their metabolic stability and bioavailability.

Properties

IUPAC Name

2-(4,5-difluoro-2-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c1-13-9-5-8(11)7(10)4-6(9)2-3-12/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVKOFRTAALTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CC#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272888
Record name 4,5-Difluoro-2-methoxybenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886761-74-6
Record name 4,5-Difluoro-2-methoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886761-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Difluoro-2-methoxybenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile typically involves the reaction of 4,5-difluoro-2-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of sodium cyanide in the presence of a base such as potassium carbonate, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic and structural characteristics of 2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile are influenced by its substituents:

  • Fluorine atoms : Electron-withdrawing groups that reduce electron density on the aromatic ring, enhancing stability and resistance to oxidation.

Table 1: Structural Comparison of Fluorinated Phenylacetonitriles

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound 4,5-diF, 2-OMe C₉H₇F₂NO 199.16 Balanced EWG/EDG effects; high polarity
2-(2-Fluoro-5-methoxyphenyl)acetonitrile 2-F, 5-OMe C₉H₈FNO 165.16 Ortho-Fluorine induces steric hindrance
2,4-Difluorophenylacetonitrile 2,4-diF C₈H₅F₂N 153.13 Electron-deficient ring; low solubility
2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile 2-NH₂, 4,5-diOMe C₁₀H₁₂N₂O₂ 192.22 Amino group enhances nucleophilicity
Physicochemical Properties
  • Solubility: The methoxy group in this compound improves solubility in polar solvents (e.g., ethanol, DMSO) compared to non-methoxy analogs like 2,4-Difluorophenylacetonitrile .
  • Stability : Fluorine atoms increase thermal and oxidative stability. For instance, 2-(2-Fluoro-5-methoxyphenyl)acetonitrile requires storage at 0–6°C to prevent degradation, whereas the target compound’s stability under similar conditions is inferred to be higher due to its para-fluorine arrangement .
Pharmacokinetic Insights from Analogous Systems

Although 2',2'-difluorodeoxycytidine (dFdC, Gemcitabine) is a nucleoside analog, its metabolism highlights the role of fluorine in modulating enzymatic interactions. For example:

  • dFdC triphosphate (dFdCTP) exhibits biphasic cellular elimination (t₁/₂α = 3.9 h, t₁/₂β >16 h), contrasting with monophasic degradation in non-fluorinated analogs .
  • Fluorine substitution in dFdC reduces deamination by dCMP deaminase, prolonging intracellular retention and potency . These principles may extend to fluorinated acetonitriles in drug design.

Biological Activity

2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F2N. The compound features:

  • Phenyl ring : Substituted with two fluorine atoms and a methoxy group.
  • Acetonitrile functional group : Contributes to its reactivity.

This structural arrangement is crucial for its biological activity, as the fluorine atoms can enhance binding affinity to various molecular targets due to their electronegativity and ability to participate in hydrogen bonding.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit significant activity against various biological targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered biochemical processes.
  • Receptor Modulation : It can interact with certain receptors, influencing signal transduction pathways critical for cellular functions.

Pharmacological Studies

Recent studies have focused on the pharmacological properties of this compound. These studies typically involve both in vitro (cell culture) and in vivo (animal model) experiments to evaluate its efficacy and safety.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Cytotoxicity : It shows low cytotoxic effects on human cell lines such as HepG2, indicating a favorable therapeutic index.
  • Selectivity : High selectivity indices suggest that the compound preferentially targets cancer cells over normal cells.

In Vivo Studies

In vivo evaluations have highlighted:

  • Antitumor Activity : Preliminary results indicate potential antitumor effects in animal models, warranting further investigation into its use as an anticancer agent.
  • Metabolic Stability : Studies suggest good metabolic stability, which is essential for therapeutic applications.

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

Compound NameCAS NumberKey Features
4,5-Difluoro-2-methoxybenzonitrileNot availableLacks the acetonitrile group
4,5-Difluoro-2-methoxybenzoic acidNot availableContains a carboxylic acid functional group
1,2-Difluoro-4,5-dimethoxybenzeneNot availableDifferent substitution pattern on the benzene ring
4,5-Difluoro-2-methoxyanilineNot availableContains an amine functional group

This comparison highlights the uniqueness of this compound regarding its specific combination of functional groups that enhance its biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens. In vitro assays demonstrated significant inhibitory effects on bacterial growth.
  • Cancer Therapeutics : In a study involving xenograft models, the compound exhibited promising antitumor activity. Mechanistic studies revealed that it induces apoptosis in cancer cells by modulating key apoptotic pathways.
  • Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties, potentially influencing pathways related to neurodegenerative diseases.

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